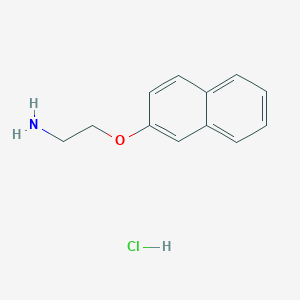

2-(2-Naphthyloxy)ethanamine hydrochloride

Description

Contextualization within the Naphthyloxyethylamine Chemical Class

The naphthyloxyethylamine chemical class is characterized by the presence of a naphthalene (B1677914) ring system connected to an ethylamine (B1201723) moiety through an ether linkage. This structural arrangement imparts a combination of aromatic and basic properties to these molecules. The naphthalene group, a bicyclic aromatic hydrocarbon, provides a rigid and lipophilic core, while the ethylamine side chain introduces a flexible and polar functional group capable of forming salts, such as the hydrochloride salt of 2-(2-Naphthyloxy)ethanamine (B183635).

The position of the ether linkage on the naphthalene ring (alpha or beta) and the substitution pattern on both the naphthalene and the amine can be varied to create a diverse library of compounds with distinct physicochemical properties. 2-(2-Naphthyloxy)ethanamine hydrochloride, with its ether linkage at the 2-position of the naphthalene ring, is a specific member of this class. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research applications.

A comparison of the physicochemical properties of this compound with a related compound, 2-(2-Naphthyl)ethylamine hydrochloride, highlights the influence of the ether linkage.

| Property | This compound | 2-(2-Naphthyl)ethylamine hydrochloride amerigoscientific.comnih.gov |

|---|---|---|

| Molecular Formula | C12H14ClNO | C12H14ClN amerigoscientific.comnih.gov |

| Molecular Weight | 223.70 g/mol | 207.70 g/mol amerigoscientific.comnih.gov |

| CAS Number | Not readily available | 2017-67-6 amerigoscientific.comnih.gov |

Academic Significance and Research Utility in Organic Synthesis and Chemical Biology

The academic significance of this compound lies primarily in its utility as a building block in organic synthesis. The primary amine group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. For instance, the amine can readily undergo acylation reactions. The synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, a compound with reported antiproliferative activity, showcases a similar structural motif where a naphthyloxyacetamide core is present nih.gov. While this example does not directly use this compound, it illustrates the potential for creating biologically active molecules from this scaffold.

In chemical biology, the naphthalene moiety of this compound can act as a fluorescent probe, although this application is less common than its use in synthesis. The inherent fluorescence of the naphthalene ring system can, in principle, be exploited to study the localization and interactions of molecules incorporating this scaffold within biological systems.

Historical Perspective of Investigations into the Naphthalene-Ether-Amine Scaffold

The exploration of molecules containing the naphthalene-ether-amine scaffold is intertwined with the broader history of drug discovery. The development of early synthetic drugs in the late 19th and early 20th centuries, such as the sulfonamides and early anesthetic agents, laid the groundwork for the systematic investigation of structure-activity relationships wikipedia.orgnih.gov.

The specific combination of an aryloxy group and an alkylamine, the core of the aryloxyalkylamine class to which 2-(2-Naphthyloxy)ethanamine belongs, gained significant attention with the discovery of beta-blockers. While not a direct historical antecedent, the development of drugs like propranolol, which features a naphthyloxypropanolamine structure, highlighted the pharmacological potential of this scaffold.

The concept of bioisosteric replacement has also played a role in the investigation of naphthalene-containing compounds. In drug design, a naphthalene ring is sometimes used as a bioisostere for other aromatic systems to modulate a compound's pharmacokinetic and pharmacodynamic properties.

Current Research Challenges and Emerging Avenues for this compound

A significant challenge in the chemistry of naphthalene derivatives, including this compound, is achieving regioselective functionalization of the naphthalene ring nih.govresearchgate.netcardiff.ac.ukrsc.org. Directing new substituents to specific positions on the naphthalene core can be difficult to control and often requires multi-step synthetic sequences nih.govresearchgate.net. The development of novel catalytic methods for the selective C-H activation of naphthalene derivatives is an active area of research that could greatly enhance the utility of building blocks like this compound nih.govresearchgate.net.

Emerging avenues for research involving this compound and its derivatives lie in the synthesis of novel bioactive molecules. The modular nature of the naphthalene-ether-amine scaffold allows for the systematic exploration of chemical space in the search for new therapeutic agents. By modifying the substitution pattern on the naphthalene ring and the nature of the group attached to the amine, researchers can create libraries of compounds for screening against various biological targets. For example, the synthesis of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, which have shown antibacterial activity, demonstrates the potential of elaborating on simple amide precursors nih.gov. While not directly utilizing the title compound, this research points to the possibilities that derivatization of the amine group of this compound could offer.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-naphthalen-2-yloxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMHPJGPEMPDJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859338-95-7 | |

| Record name | 2-(2-aminoethoxy)naphthalene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 2 Naphthyloxy Ethanamine Hydrochloride

Retrosynthetic Analysis and Identification of Key Starting Materials

Retrosynthetic analysis of 2-(2-Naphthyloxy)ethanamine (B183635) hydrochloride identifies two primary disconnection points: the ether linkage (C-O bond) and the carbon-nitrogen bond (C-N).

Disconnection of the Ether Bond: Cleaving the ether bond between the naphthalene (B1677914) ring and the ethanamine side chain is the most logical primary step. This disconnection points to 2-naphthol (B1666908) as the key aromatic starting material and a two-carbon electrophile bearing an amino or a masked amino group, such as 2-chloroethylamine (B1212225) or its derivatives. 2-Naphthol is a readily available and widely used intermediate in the chemical industry for manufacturing dyes and other compounds. patsnap.comnih.gov

Disconnection of the Carbon-Nitrogen Bond: Alternatively, disconnecting the C-N bond of the ethanamine moiety suggests an intermediate like 2-(2-naphthyloxy)acetaldehyde or a 2-(2-naphthyloxy)ethyl halide, which would then be subjected to amination. This approach, however, often involves more steps than the direct etherification strategy.

Based on efficiency and the availability of precursors, the most common retrosynthetic pathway originates from 2-naphthol and a C2-amine synthon.

Key Starting Materials:

2-Naphthol: The foundational aromatic component. nih.gov

2-Chloroethylamine hydrochloride or 2-Bromoethylamine hydrobromide: Serves as the source for the ethanamine side chain.

2-Bromoethanol (B42945): An alternative C2 synthon, requiring subsequent conversion of the hydroxyl group to an amine.

Sodium or Potassium Hydroxide (B78521): Used to deprotonate 2-naphthol to form the nucleophilic naphthoxide.

Detailed Synthetic Pathways and Reaction Mechanisms

The synthesis of 2-(2-Naphthyloxy)ethanamine hydrochloride is primarily achieved through a sequence of etherification, potential functional group manipulation, and final salt formation.

Etherification Reactions for Naphthyloxy Moiety Construction

The core of the synthesis is the formation of the naphthyl ether linkage, most commonly via the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Mechanism:

Deprotonation: 2-Naphthol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent. The base abstracts the acidic phenolic proton to form the sodium or potassium 2-naphthoxide salt. This salt is a potent nucleophile.

Nucleophilic Attack: The 2-naphthoxide ion then attacks the electrophilic carbon of a halo-ethylamine derivative (e.g., 2-chloroethylamine). This is an SN2 reaction where the naphthoxide displaces the halide leaving group, forming the C-O ether bond and yielding the free base, 2-(2-Naphthyloxy)ethanamine.

An alternative pathway involves using 2-bromoethanol as the electrophile. This forms the intermediate 2-(2-naphthyloxy)ethanol, which must then undergo further functionalization to introduce the amine group.

Amine Group Formation and Functionalization Strategies

The strategy for introducing the primary amine group depends on the chosen C2 synthon in the etherification step.

Direct Amination (from a Halo-ethylamine): When 2-chloroethylamine hydrochloride is used, the amine group is already present. The reaction is typically performed under basic conditions which both deprotonates the 2-naphthol and neutralizes the amine hydrochloride to the free amine, allowing it to react.

Functional Group Interconversion (from 2-(2-naphthyloxy)ethanol): If the etherification is performed with 2-bromoethanol, the resulting alcohol, 2-(2-naphthyloxy)ethanol, provides a platform for introducing the amine. Common strategies include:

Mitsunobu Reaction: The alcohol can be reacted with a protected nitrogen source, like phthalimide, under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), followed by deprotection (e.g., with hydrazine) to yield the primary amine.

Conversion to Halide/Sulfonate and Substitution: The hydroxyl group is first converted into a better leaving group, such as a tosylate, mesylate, or halide (using reagents like TsCl, MsCl, or SOCl₂). This activated intermediate then undergoes nucleophilic substitution with an amine source, such as ammonia (B1221849) or, more cleanly, an azide (B81097) salt (e.g., sodium azide) followed by reduction (e.g., via catalytic hydrogenation or with LiAlH₄) to give the primary amine. This multi-step approach is generally less efficient than direct amination.

Salt Formation and Purification Processes

The final step is the conversion of the synthesized free base, 2-(2-Naphthyloxy)ethanamine, into its hydrochloride salt to improve stability and handling.

Process:

The crude 2-(2-Naphthyloxy)ethanamine base is dissolved in a suitable organic solvent, such as isopropanol (B130326), ethanol, or diethyl ether.

A solution of hydrochloric acid (HCl) in an organic solvent (e.g., HCl in isopropanol or ether) or gaseous HCl is added slowly to the solution of the base.

The this compound, being an ionic salt, is insoluble in many organic solvents and precipitates out of the solution.

The precipitated solid is collected by filtration, washed with a cold solvent to remove any soluble impurities, and dried under a vacuum.

Purification: Recrystallization is the primary method for purifying the final salt. A suitable solvent or solvent system is chosen in which the hydrochloride salt has high solubility at elevated temperatures but low solubility at room temperature or below. This process removes impurities and provides a product with high purity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, particularly for the key Williamson ether synthesis step. Key variables include the choice of solvent, base, temperature, and the potential use of catalysts.

| Parameter | Condition | Effect on Reaction |

| Solvent | Aprotic Polar (e.g., DMF, Acetone (B3395972), Acetonitrile) | Favors SN2 reaction by solvating the cation of the base, leaving the naphthoxide nucleophile highly reactive. |

| Protic (e.g., Ethanol) | Can be used, but may lead to lower yields due to solvation of the nucleophile, reducing its reactivity. | |

| Base | Strong Base (e.g., NaOH, KOH, K₂CO₃) | Ensures complete deprotonation of 2-naphthol to form the reactive naphthoxide. The choice can influence reaction rate. |

| Temperature | 50-100 °C | Increasing temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions. |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Useful in biphasic systems (e.g., water/toluene) to shuttle the naphthoxide ion into the organic phase to react with the electrophile, improving reaction efficiency. |

Table 1: Optimization of Reaction Conditions for Williamson Ether Synthesis.

For instance, using potassium carbonate as the base in an acetone solvent at reflux temperature is a common and effective set of conditions. The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be particularly effective when using less soluble bases or in two-phase solvent systems. researchgate.net

Development of Sustainable and Green Chemistry Routes

The imperative to develop environmentally benign chemical processes has driven research into sustainable and green methodologies for the synthesis of active pharmaceutical ingredients and their intermediates. In the context of this compound, the focus of green chemistry is on minimizing the environmental impact of its synthesis, traditionally achieved through methods like the Williamson ether synthesis. This involves the use of safer solvents, reducing energy consumption, and designing processes that are inherently less hazardous.

The classical synthesis of the core 2-(2-Naphthyloxy)ethanamine structure involves the reaction of 2-naphthol with a suitable 2-aminoethylating agent. The Williamson ether synthesis is a common method for forming the ether linkage in this molecule. wvu.edumasterorganicchemistry.com This reaction typically involves the deprotonation of 2-naphthol with a strong base to form the more nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an electrophile. wvu.edukhanacademy.orgbrainly.com

Efforts to create more sustainable routes for this type of synthesis focus on several key areas of green chemistry:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. umass.edu Traditional Williamson ether syntheses often use volatile and potentially toxic solvents.

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov This technique can lead to higher yields and cleaner reaction profiles in shorter timeframes.

Catalysis: The development of more efficient and recyclable catalysts can improve the atom economy of the reaction and reduce waste.

Renewable Feedstocks: While the core starting material, 2-naphthol, is currently derived from petrochemical sources, future green chemistry approaches could explore its synthesis from renewable biomass.

The following table outlines a comparison between a conventional and a potential green chemistry approach for the synthesis of the 2-(2-Naphthyloxy)ethanamine core structure.

| Parameter | Conventional Route | Potential Green Route |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Ethanol, Water, or a biodegradable solvent |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3) in a phase-transfer system |

| Energy Input | Conventional heating (reflux) for several hours | Microwave irradiation for several minutes |

| Byproducts | Potentially hazardous solvent waste, unreacted reagents | Less toxic solvent waste, higher conversion rates leading to less waste |

Research into the green synthesis of related compounds has shown the viability of these alternative approaches. For instance, the use of plant-based extracts and microorganisms as catalysts or reagents is a growing field in green chemistry, although direct application to this specific synthesis is still exploratory. tbzmed.ac.irmdpi.comnih.gov The principles of minimizing waste, using less hazardous chemicals, and improving energy efficiency are central to developing a truly sustainable process for producing this compound. e3s-conferences.orgresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2-Naphthyloxy)ethanamine (B183635) hydrochloride, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of 2-(2-Naphthyloxy)ethanamine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the ethanamine side chain. The chemical shifts are influenced by the electron-withdrawing effect of the ether oxygen and the positively charged ammonium (B1175870) group.

The aromatic region would likely display a complex pattern of multiplets for the seven protons on the naphthalene ring. Protons closer to the oxygen atom are expected to be shifted further downfield. The protons of the ethyl group would appear as two triplets. The methylene (B1212753) group adjacent to the oxygen (O-CH₂) would be deshielded, appearing at a lower field than the methylene group adjacent to the amine (CH₂-N). The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 12 carbon atoms in the molecule. The carbon atoms of the naphthalene ring would resonate in the aromatic region, with the carbon atom directly attached to the ether oxygen (C-2) being significantly deshielded. The two aliphatic carbons would appear in the upfield region, with the carbon attached to the oxygen (C-O) resonating at a lower field than the carbon attached to the nitrogen (C-N).

Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthyl-H | 7.10 - 7.90 | Multiplet | - |

| O-CH₂ | ~4.30 | Triplet | ~5.0 |

| CH₂-N | ~3.40 | Triplet | ~5.0 |

| NH₃⁺ | Broad Singlet | - | - |

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Naphthyl C-2 (C-O) | ~157 |

| Naphthyl C (quaternary) | 120 - 135 |

| Naphthyl C-H | 107 - 130 |

| O-CH₂ | ~68 |

| CH₂-N | ~40 |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. aatbio.com Key correlations would be observed between the O-CH₂ and CH₂-N protons, confirming the ethanamine side chain structure. Within the naphthalene ring, correlations between adjacent aromatic protons would help in assigning their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.comlibretexts.org It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal around 4.30 ppm would correlate with the carbon signal around 68 ppm, confirming the O-CH₂ group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry would be used to determine the precise molecular weight of the protonated molecule [M+H]⁺. This accurate mass measurement allows for the determination of the elemental composition of the ion, confirming the molecular formula of 2-(2-Naphthyloxy)ethanamine as C₁₂H₁₃NO.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For 2-(2-Naphthyloxy)ethanamine, the fragmentation is expected to be dominated by cleavages at the ether linkage and within the ethanamine side chain.

A primary fragmentation pathway would likely involve the cleavage of the C-O bond of the ether, leading to the formation of a stable naphthyloxy radical or cation and an ethanamine fragment. Another expected fragmentation is the α-cleavage of the C-C bond adjacent to the nitrogen atom in the side chain. libretexts.orgscribd.com

Predicted Key Fragment Ions in MS/MS

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

| 143.05 | [C₁₀H₇O]⁺ (Naphthyloxy cation) |

| 128.06 | [C₁₀H₈]⁺ (Naphthalene) |

| 44.05 | [C₂H₆N]⁺ (Ethanamine fragment) |

| 30.03 | [CH₄N]⁺ (Iminium ion from α-cleavage) |

Note: The m/z values are based on theoretical calculations of the most common isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

The Infrared (IR) spectrum is used to identify the characteristic vibrations of the functional groups. For this compound, the IR spectrum would be expected to show the following absorption bands:

Aromatic C-H stretching: around 3050-3100 cm⁻¹

Aliphatic C-H stretching: around 2850-3000 cm⁻¹

N-H stretching (of the ammonium salt): a broad band in the region of 2400-3200 cm⁻¹

Aromatic C=C stretching: peaks in the 1500-1600 cm⁻¹ region

C-O-C (aryl-alkyl ether) stretching: a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) researchgate.net

C-N stretching: in the region of 1000-1250 cm⁻¹

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (salt) | 2400-3200 (broad) |

| Aromatic C-H stretch | 3050-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| Aromatic C=C stretch | 1500-1600 |

| Aryl-alkyl C-O-C stretch | 1250 & 1050 |

| C-N stretch | 1000-1250 |

The Ultraviolet-Visible (UV-Vis) spectrum provides information about the electronic transitions within the molecule, particularly the π-electron system of the naphthalene ring. The naphthalene chromophore is expected to exhibit multiple absorption bands in the UV region. The spectrum of 2-naphthol (B1666908), a closely related compound, shows absorption maxima around 225 nm, 275 nm, and 330 nm. aatbio.com The substitution of the hydroxyl group with the ethanamine hydrochloride moiety is not expected to drastically shift these primary absorption bands.

Predicted UV-Vis Absorption Maxima (λ_max)

| Electronic Transition | Predicted Wavelength (nm) |

| π → π | ~225 |

| π → π | ~275 |

| π → π* | ~330 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

For this compound, a successful X-ray crystallographic analysis would yield critical data. The protonated amine group is expected to be a key site for hydrogen bonding, likely interacting with the chloride counter-ion and potentially with the ether oxygen or the naphthyl ring of adjacent molecules. The conformation of the flexible ethanamine side chain and the orientation of the planar naphthyl group would be precisely determined.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1337.5 |

| Z | 4 |

This hypothetical data provides a glimpse into the detailed structural information that X-ray crystallography can offer, which is invaluable for understanding the solid-state properties of the compound.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this regard. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. researchgate.net For a compound like this compound, a reversed-phase HPLC method would likely be employed. pensoft.net In this setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

A typical HPLC method for purity assessment would involve the following parameters:

Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method would be capable of separating the main compound from any starting materials, by-products, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for volatile and thermally stable compounds. For non-volatile compounds or those that degrade at high temperatures, derivatization is often necessary. researchgate.net In the case of this compound, the primary amine could be derivatized to a more volatile and thermally stable functional group to facilitate GC analysis. researchgate.net

The mass spectrometer provides information about the mass-to-charge ratio of the components, which aids in their identification. plantarchives.org GC-MS is also highly effective for separating positional isomers, which may have very similar properties. nist.gov

The following table outlines typical parameters for a GC-MS analysis of a derivatized form of the compound.

Exemplary GC-MS Parameters for Purity and Isomer Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Through the application of these chromatographic techniques, the purity of this compound can be accurately determined, and the presence of any isomeric impurities can be identified and quantified.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. rsc.org These methods, grounded in quantum mechanics, can predict a variety of molecular attributes, including the distribution of electrons and the molecule's reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the molecule's excitability and its ability to engage in chemical reactions. A smaller gap suggests that the molecule is more reactive. nih.govkarazin.ua

For 2-(2-Naphthyloxy)ethanamine (B183635) hydrochloride, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, which is capable of donating electrons. Conversely, the LUMO is likely distributed over the entire molecule, including the ethanamine side chain, ready to accept electron density. Theoretical calculations, such as those employing Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311++G(d,p), can provide precise energy values for these orbitals. nih.govdoi.orgresearchgate.net The resulting HOMO-LUMO gap would indicate the molecule's propensity for charge transfer interactions, a key aspect of its potential biological activity. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital Properties of 2-(2-Naphthyloxy)ethanamine hydrochloride (Note: The following data is illustrative and based on typical values for similar aromatic amines. Actual values would require specific quantum chemical calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface (ESP) Mapping

Electrostatic potential (ESP) surface mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.comresearchgate.net This information is critical for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a vital role in molecular recognition. researchgate.net

In the case of this compound, the ESP map would be expected to show a negative potential (typically colored red) around the oxygen atom of the ether linkage and the π-system of the naphthalene ring, indicating these as regions of high electron density. In contrast, the ammonium (B1175870) group of the ethanamine hydrochloride side chain would exhibit a strong positive potential (typically colored blue), highlighting its role as a hydrogen bond donor and its ability to interact with negatively charged residues in a biological target. The regions of intermediate potential are usually colored green. wolfram.com

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and the energy barriers between them. mdpi.com For a flexible molecule like this compound, with several rotatable bonds, this analysis is particularly important.

A potential energy surface (PES) map can be generated by systematically rotating the key dihedral angles of the molecule and calculating the corresponding energy at each point. This map reveals the low-energy (stable) and high-energy (transitional) conformations. For this compound, the key dihedral angles would be around the C-O and C-C bonds of the ethanamine side chain. Studies on similar molecules, such as 2,2-difluoroethylamine (B1345623) hydrochloride, have shown that electrostatic interactions can significantly influence conformational preferences, even in aqueous solutions. nih.govnih.govresearchgate.net The protonated amine group is likely to form intramolecular hydrogen bonds or engage in favorable electrostatic interactions that stabilize certain conformations. nih.govresearchgate.net

Table 2: Predicted Stable Conformers of this compound and their Relative Energies (Note: This data is hypothetical and for illustrative purposes. Specific calculations would be needed for accurate values.)

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

Molecular Docking and Dynamics Simulations for Theoretical Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies could be performed against potential biological targets to understand its mechanism of action. For instance, related 2-naphthyloxy derivatives have been docked into the active site of acetylcholinesterase to predict their binding affinity and orientation. nih.govsigmaaldrich.com Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between a ligand and its target over time. nih.gov An MD simulation would start with the docked pose of this compound in the protein's active site and simulate the movements of all atoms in the system over a period of nanoseconds or even microseconds. nottingham.edu.cn This allows for the assessment of the stability of the binding pose and the identification of key dynamic interactions that might not be apparent from a static docking image.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Data Set Collection: Assembling a series of compounds with varying substituents on the naphthalene ring or the ethanamine side chain, along with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

QSAR studies on other classes of compounds have shown that properties like lipophilicity and the presence of specific functional groups can be critical for activity. nih.gov For a series including this compound, it is conceivable that the size and electronic nature of the naphthalene ring and the flexibility of the side chain would be important determinants of biological activity.

Exploratory Research Applications and Mechanistic Investigations

Investigations into Molecular Interactions with Defined Biological Targets in In Vitro Systems

The primary area of in vitro research for compounds structurally related to 2-(2-Naphthyloxy)ethanamine (B183635) hydrochloride has been in the field of neuroreceptor pharmacology.

While direct binding studies on 2-(2-Naphthyloxy)ethanamine hydrochloride are not extensively detailed in the reviewed literature, significant research has been conducted on its close structural analog, 2-(1-Naphthyloxy)ethanamine. Systematic modifications of related structures, such as the beta-adrenergic antagonist propranolol, have been performed to enhance affinity for serotonin (5-HT) receptors. nih.govacs.org

One key study focused on modifying the propranolol structure by shortening the O-alkyl chain to two methylene (B1212753) groups, resulting in a (naphthyloxy)ethylamine skeleton. This research identified that N-monomethyl-2-(1-naphthyloxy)ethylamine, an analog of the subject compound, displayed significantly enhanced affinity for human 5-HT1B and 5-HT1D receptors compared to the parent compound, propranolol, which has a low affinity (Ki > 10,000 nM) for these receptors. nih.govacs.org

The N-monomethyl-2-(1-naphthyloxy)ethylamine analog was found to bind with high affinity to both human 5-HT1B (Ki = 26 nM) and 5-HT1D (Ki = 34 nM) receptors. nih.govacs.org Further investigation in an adenylate cyclase assay demonstrated that this compound possesses agonist characteristics at the 5-HT1B receptor. nih.gov These findings suggest that (aryloxy)alkylamines, including the 2-(naphthyloxy)ethanamine scaffold, represent a class of compounds with potential as 5-HT1D receptor agonists. acs.org

Table 1: Receptor Binding Affinity of N-monomethyl-2-(1-naphthyloxy)ethylamine

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Human 5-HT1B | 26 | nih.govacs.org |

| Human 5-HT1D | 34 | nih.govacs.org |

Investigations into the direct inhibitory or activational effects of this compound on amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO), are not prominently featured in the available scientific literature. While research exists on other aryloxyalkylamines and haloamines as inhibitors of these enzymes, specific data detailing the interaction of this compound with amine oxidases has not been identified. nih.govnih.gov

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules (e.g., Duloxetine Precursors)

A review of synthetic methodologies indicates that while naphthyloxy structures are crucial, the specific compound this compound is not commonly cited as a key intermediate in the synthesis of complex molecules like duloxetine. The synthesis of duloxetine typically involves intermediates such as (S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine, which is a propanamine derivative rather than an ethanamine. researchgate.netgoogle.com Therefore, based on the available literature, a direct role for this compound as a precursor in these specific synthetic routes is not established.

Applications in Analytical Chemistry as a Derivatization Agent (e.g., for Biogenic Amine Detection)

There is no specific evidence in the reviewed literature to suggest the application of this compound as a derivatization agent in analytical chemistry for purposes such as biogenic amine detection. While various reagents, including some containing naphthalene (B1677914) moieties like 2-hydroxy-1-naphthaldehyde, are used to create fluorescent or UV-active derivatives for HPLC analysis, the use of this compound for this purpose has not been documented. nih.govnih.gov

Exploration of its Utility in Materials Science or Chemical Sensing Platforms

The utility of this compound in the fields of materials science or as a component in chemical sensing platforms has not been specifically explored in the available scientific research. While naphthol-based compounds have been investigated for their fluorescent properties in the development of chemical sensors, there are no specific studies detailing the incorporation or application of this compound in these technologies. researchgate.net

Future Research Trajectories and Academic Impact

Development of Next-Generation Synthetic Methodologies for 2-(2-Naphthyloxy)ethanamine (B183635) Hydrochloride

The classical synthesis of 2-(2-naphthyloxy)ethanamine hydrochloride likely involves the Williamson ether synthesis, a robust and well-established method for forming ether linkages. libretexts.orgchemicalbook.comnih.gov This would typically involve the reaction of 2-naphthol (B1666908) with a protected 2-haloethylamine followed by deprotection and salt formation.

However, future research is poised to move beyond these traditional methods towards more efficient, sustainable, and versatile synthetic strategies. The development of "next-generation" methodologies could focus on several key areas:

Catalytic C-O Bond Formation: Exploring novel transition-metal or organocatalytic systems for the etherification of 2-naphthol could lead to milder reaction conditions, higher yields, and broader substrate scope. This could involve, for instance, copper- or palladium-catalyzed cross-coupling reactions.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and reproducibility.

Biocatalysis: The use of engineered enzymes, such as transaminases or etherases, could provide a highly selective and environmentally benign route to the target compound and its derivatives. nih.gov

These advanced synthetic approaches would not only streamline the production of this compound but also contribute to the broader field of synthetic organic chemistry by providing new tools and strategies for the construction of aryloxy-amine motifs.

Advanced Spectroscopic Characterization Techniques for Understanding Dynamic Molecular Behavior

The flexible ethylamine (B1201723) side chain of 2-(2-naphthyloxy)ethanamine allows for a range of conformational possibilities. Understanding these dynamic behaviors at a molecular level is crucial for elucidating its properties and potential applications. While standard spectroscopic techniques like ¹H and ¹³C NMR provide basic structural confirmation, advanced methods are required to probe its dynamic nature.

Future research should employ a suite of advanced spectroscopic techniques:

Dynamic NMR (DNMR) Spectroscopy: Variable temperature NMR studies can provide quantitative information on the energy barriers associated with conformational changes, such as rotation around the C-O and C-C bonds. libretexts.orgfu-berlin.de Techniques like Exchange Spectroscopy (EXSY) can be particularly insightful. nih.gov

Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR experiments, such as NOESY and ROESY, can reveal through-space correlations between protons, providing detailed information about the molecule's three-dimensional structure and preferred conformations in solution. scbt.comnih.gov

Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide a theoretical framework for understanding the conformational landscape and dynamic processes of the molecule. nih.gov

A comprehensive understanding of the conformational dynamics is essential for predicting how the molecule might interact with biological targets or self-assemble into larger structures.

Elucidation of Broader Mechanistic Principles Governing Naphthyloxyethylamine Reactivity

The reactivity of 2-(2-naphthyloxy)ethanamine is primarily dictated by the nucleophilicity of the primary amine and the electronic properties of the naphthyloxy group. A deeper understanding of the mechanistic principles governing its reactions is a key area for future investigation.

Key research questions to be addressed include:

Influence of the Naphthyloxy Group: How does the electron-donating or -withdrawing nature of the naphthyloxy moiety, compared to other aryl groups, influence the pKa and nucleophilicity of the amine?

Intramolecular Interactions: Are there significant intramolecular hydrogen bonding or other non-covalent interactions between the amine and the ether oxygen or the naphthalene (B1677914) ring system that modulate its reactivity?

Reaction Kinetics and Mechanisms: Detailed kinetic studies of reactions involving the amino group, such as acylation, alkylation, and Schiff base formation, can elucidate the transition states and intermediates involved. This could involve studying the reactivity with various electrophiles under different conditions.

By systematically studying the reactivity of 2-(2-naphthyloxy)ethanamine and its analogs, broader principles governing the behavior of the wider class of aryloxyethylamines can be established.

Potential for Integration into Novel Chemical Probes and Research Tools

The inherent fluorescence of the naphthalene moiety makes this compound an attractive scaffold for the development of novel chemical probes and research tools. researchgate.netnih.govnih.gov The primary amine serves as a convenient handle for further functionalization, allowing for the attachment of other molecular recognition elements or reporter groups.

Future research in this area could focus on:

Fluorescent Sensors: By attaching specific binding motifs to the amine, fluorescent sensors for ions, small molecules, or biomolecules could be developed. The binding event would likely modulate the photophysical properties of the naphthalene fluorophore, leading to a detectable change in fluorescence intensity or wavelength.

Building Blocks for Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding and π-π stacking interactions makes it a promising building block for the construction of self-assembling supramolecular structures, such as gels, liquid crystals, or nanotubes. rsc.orgnih.govnwhitegroup.comresearchgate.net

Pharmacological Scaffolds: The aryloxyethylamine motif is present in a number of biologically active compounds. This compound could serve as a starting point for the synthesis of libraries of new compounds for screening in drug discovery programs.

The development of such tools would have a significant impact on various fields, from analytical chemistry and materials science to chemical biology and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-naphthyloxy)ethanamine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-naphthol with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires controlling reaction temperature (60–80°C), stoichiometric excess of 2-naphthol (1.2–1.5 equivalents), and purification via recrystallization from ethanol/water mixtures. Intermediate characterization by TLC and NMR is critical to monitor progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify the presence of the naphthyloxy group (aromatic protons at δ 7.2–8.0 ppm) and ethanamine backbone (CH₂NH₂ signals at δ 2.8–3.5 ppm).

- HPLC-MS : Confirm purity (>95%) and molecular ion peak [M+H]⁺ at m/z 244.1 (free base) or 280.5 (hydrochloride).

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

Q. What solvents and pH conditions are suitable for solubility studies of this compound?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (test at pH 1–6 using HCl/NaOH buffers). For organic solubility, use DMSO, methanol, or DCM. Conduct UV-Vis spectroscopy at λ_max ~275 nm (naphthyl absorbance) to quantify solubility. Stability studies should assess degradation under light, heat (40–60°C), and oxidizing conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) suggest the naphthyl group engages in π-π stacking with aromatic residues (e.g., Phe, Tyr) in enzyme active sites. The ethanamine moiety may form hydrogen bonds with catalytic residues (e.g., Glu, Asp). Validate via SPR (surface plasmon resonance) to measure binding affinity (KD) and competitive assays with known inhibitors .

Q. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare replicates.

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., diphenhydramine derivatives) to identify substituent-dependent trends .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified naphthyl (e.g., methyl, halogen substituents) or ethanamine (e.g., cyclization, branching) groups.

- Biological Profiling : Test analogs in enzyme inhibition (e.g., monoamine oxidases) or receptor binding (e.g., GPCRs) assays.

- Computational Modeling : Use QSAR tools (e.g., CoMFA) to correlate electronic (HOMO/LUMO) and steric parameters with activity .

Q. How can degradation products of this compound be identified under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze via:

- LC-HRMS : Detect degradation peaks (e.g., hydrolysis to 2-naphthol or oxidation products).

- Mass Fragmentation : Compare with spectral libraries for putative structures.

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots .

Q. What chromatographic methods are recommended for enantiomeric separation of chiral analogs?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA or IB) with mobile phases like hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Optimize flow rate (1.0 mL/min) and column temperature (25°C). Validate enantiomeric excess (ee) via polarimetry or CD spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.